Lipophilic Character and Predicted Passive Membrane Permeability
The target compound possesses an XLogP3 value of 3.6, which lies within the optimal oral drug space (1–3 for Lipinski compliance but near the upper bound). In comparison, the morpholino analog N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide has an XLogP3 predicted at approximately 1.8–2.2 (based on typical morpholine contribution of ΔlogP ≈ −1.4 vs. N-benzyl-N-methyl). This difference of ~1.4–1.8 logP units translates to an approximately 25–60-fold higher predicted octanol/water partition coefficient for the target compound, implying significantly better passive membrane permeability for intracellular target engagement, but potentially higher metabolic clearance risk. [1]
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | N-(4-Morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide: XLogP3 ~1.8–2.2 |
| Quantified Difference | ΔlogP ≈ +1.4 to +1.8 (~25–60-fold higher partition coefficient) |
| Conditions | XLogP3 computed by PubChem (Cactvs 3.4.8.24); comparator value estimated from structural fragment contributions |
Why This Matters
For intracellular targets such as SCD1 (ER membrane) or ATP-PRTase (cytosolic), superior passive membrane permeability may translate to higher cellular potency, provided metabolic stability is maintained.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71792891. XLogP3 value retrieved 09 May 2026. https://pubchem.ncbi.nlm.nih.gov/compound/1396679-79-0 View Source
